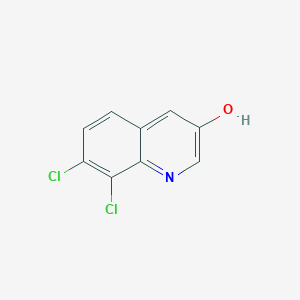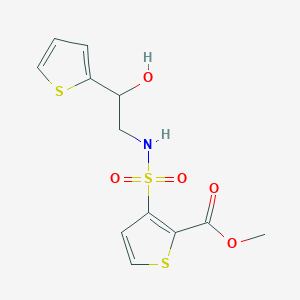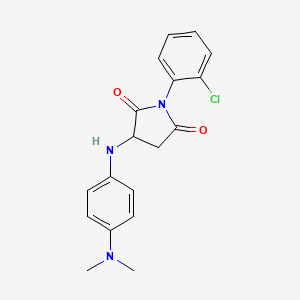
3-bromo-5-(3,5-difluorobenzyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the bromination of 3,5-difluorobenzylamine followed by cyclization with hydrazine hydrate. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its reactivity in the context of medicinal chemistry and material science .
Applications De Recherche Scientifique
Synthetic Methodologies and Applications
Versatile Synthesis of Fluorinated Triazoles : The reaction of dibromo-triazoles with cesium fluoride allows for selective fluorination, leading to derivatives that can undergo further functionalization. This methodology provides a versatile approach to synthesizing fluorinated triazoles, which are valuable in various chemical transformations and potential applications in material science and pharmaceuticals (Zumbrunn, 1998).
Building Blocks for Cross-Coupling Reactions : Bromo- and iodo-triazoles serve as versatile building blocks for Suzuki–Miyaura cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, and vinyl groups, expanding the utility of triazole compounds in synthesizing complex molecules for materials science and medicinal chemistry applications (Katkēviča et al., 2013).
Antimicrobial and Antioxidant Activities : Certain triazole derivatives exhibit antimicrobial and antioxidant activities. This suggests their potential as leads for the development of new antimicrobial agents and antioxidants. The ability to synthesize diverse derivatives enables the exploration of structure-activity relationships and optimization of biological activity (Menteşe et al., 2015).
Synthesis of Dibromo-Triazoles and Amination : The synthesis of dibromo-triazoles and their subsequent amination demonstrates the chemical versatility of triazole compounds. These methodologies enable the introduction of amino groups into the triazole ring, providing a pathway to a wide range of functionalized triazole derivatives with potential applications in medicinal chemistry and as intermediates in organic synthesis (Yu et al., 2014).
Crystal Structures and Interaction Studies : The study of triazole derivatives, including their synthesis, crystal structures, and interaction analyses, provides insights into their molecular properties. Such studies are essential for understanding the behavior of these compounds in various environments and for designing materials with specific characteristics (Ahmed et al., 2020).
Propriétés
IUPAC Name |
3-bromo-5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N3/c10-9-13-8(14-15-9)3-5-1-6(11)4-7(12)2-5/h1-2,4H,3H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNVLTUHWQULTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NC(=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)


![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)
![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)
![6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774129.png)




![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2774140.png)